2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol
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Description
2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have shown interactions with various proteins and receptors
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions . The resulting changes could involve alterations in the conformation or function of the target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins within the cell .
Result of Action
Based on its structural similarity to other compounds, it may have a range of potential effects, including alterations in protein function, changes in cellular signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets
Properties
IUPAC Name |
2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-20-22)15(18-10-19-16)21(4-6-23)5-7-24/h2-3,8-10,23-24H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLWFNVQILUQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.